molecular formula C6H10F2O4 B14144191 Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate CAS No. 89129-75-9

Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate

Cat. No.: B14144191
CAS No.: 89129-75-9
M. Wt: 184.14 g/mol
InChI Key: LUBHXMMCHOWUTC-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate is a chemical compound with the molecular formula C6H10F2O4 It is a derivative of butanoic acid, featuring both hydroxyl and methoxy functional groups, along with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate typically involves the esterification of 4,4-difluoro-3-hydroxy-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-3-methoxybutanoic acid.

    Reduction: Formation of 4,4-difluoro-3-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate exerts its effects depends on its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its binding affinity to enzymes or receptors. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate: Similar structure but with three fluorine atoms instead of two.

    Methyl 4,4-difluoro-3-hydroxybutanoate: Lacks the methoxy group.

    Methyl 4,4-difluoro-3-methoxybutanoate: Lacks the hydroxyl group.

Uniqueness

Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate is unique due to the combination of its functional groups and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89129-75-9

Molecular Formula

C6H10F2O4

Molecular Weight

184.14 g/mol

IUPAC Name

methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate

InChI

InChI=1S/C6H10F2O4/c1-11-4(9)3-6(10,12-2)5(7)8/h5,10H,3H2,1-2H3

InChI Key

LUBHXMMCHOWUTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(F)F)(O)OC

Origin of Product

United States

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